molecular formula C14H13Cl2N3O3S B4034089 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE

3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4034089
M. Wt: 374.2 g/mol
InChI Key: LTVIWTMGEPPJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a dichloroaniline moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of specialized steel alloys in reactors can prevent corrosion and dehalogenation during production .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and exert antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a dichloroaniline moiety and a sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-methyl-5-sulfamoylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S/c1-8-2-4-10(23(17,21)22)7-13(8)19-14(20)18-9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVIWTMGEPPJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
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3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
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3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
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3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
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3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE
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3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE

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